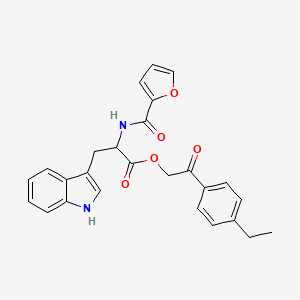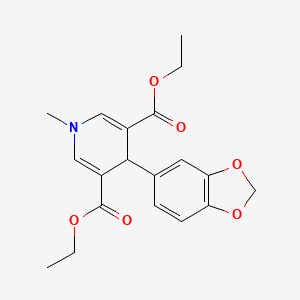
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is a complex organic compound that features a unique combination of functional groups, including an ethylphenyl group, a furan ring, and a tryptophan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with tryptophan in the presence of a base to form the N-(furan-2-ylcarbonyl)tryptophan intermediate. This intermediate is subsequently coupled with 2-(4-ethylphenyl)-2-oxoethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to tryptophan.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate involves its interaction with various molecular targets and pathways. In biological systems, it may mimic the behavior of tryptophan, interacting with enzymes and receptors involved in tryptophan metabolism. This can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another compound featuring a furan ring, known for its metal-chelating properties and biological activities.
Substituted amino-furan-2-yl-acetic acid derivatives: These compounds are used in the treatment of migraine and pain.
Uniqueness
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is unique due to its combination of an ethylphenyl group, a furan ring, and a tryptophan derivative. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H24N2O5/c1-2-17-9-11-18(12-10-17)23(29)16-33-26(31)22(28-25(30)24-8-5-13-32-24)14-19-15-27-21-7-4-3-6-20(19)21/h3-13,15,22,27H,2,14,16H2,1H3,(H,28,30) |
InChI Key |
RFWVXQMTNHLELK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11203374.png)

![N-(4-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11203384.png)
![6-(2-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203392.png)
![2-{[4-benzyl-5-(2,3-dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11203396.png)
![5-amino-N-(4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203401.png)
![N-(2-Chloro-4-methylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11203413.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11203419.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11203432.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11203444.png)
![1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)-](/img/structure/B11203446.png)

![7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11203461.png)

